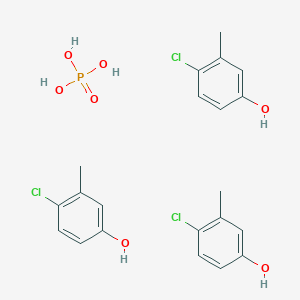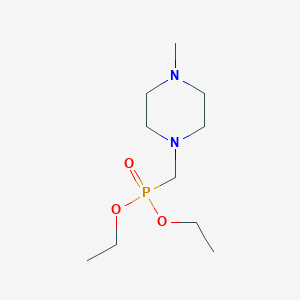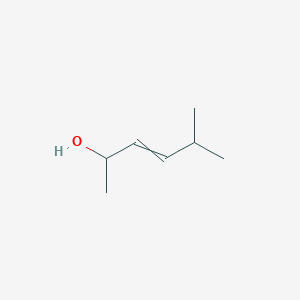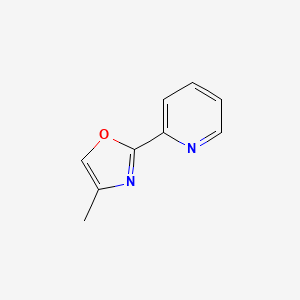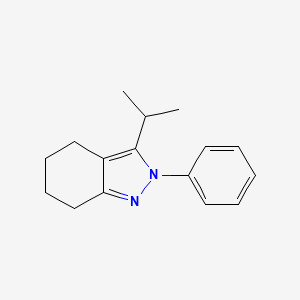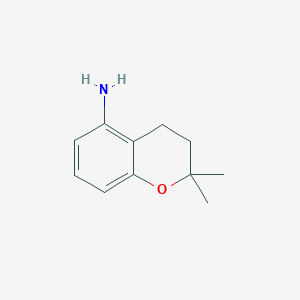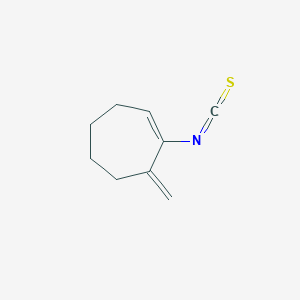
1-Isothiocyanato-7-methylidenecyclohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-7-methylidenecyclohept-1-ene: is a chemical compound with a unique structure that includes an isothiocyanate group and a methylidene group attached to a cycloheptene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isothiocyanato-7-methylidenecyclohept-1-ene typically involves the reaction of a suitable precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a cycloheptene derivative with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Isothiocyanato-7-methylidenecyclohept-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or carbamates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-7-methylidenecyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Isothiocyanato-7-methylidenecyclohept-1-ene involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-Isothiocyanato-7-methylidenecyclohept-1-ene can be compared with other isothiocyanate-containing compounds, such as:
1-Isothiocyanato-7-(methylthio)heptane: Similar structure but with a different side chain.
1-Isothiocyanato-7-(methylsulfinyl)heptane: Contains a sulfinyl group instead of a methylidene group.
Heptane, 1-isothiocyanato-: A simpler structure with a straight-chain alkyl group.
The uniqueness of this compound lies in its cycloheptene ring and the presence of both an isothiocyanate and a methylidene group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
92639-91-3 |
|---|---|
Fórmula molecular |
C9H11NS |
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
1-isothiocyanato-7-methylidenecycloheptene |
InChI |
InChI=1S/C9H11NS/c1-8-5-3-2-4-6-9(8)10-7-11/h6H,1-5H2 |
Clave InChI |
BTVSWRKOOREDGP-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCCC=C1N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


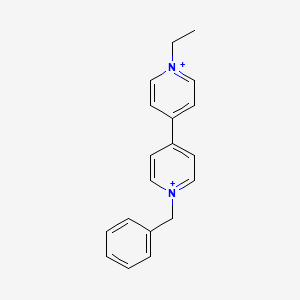
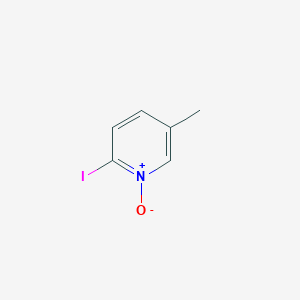
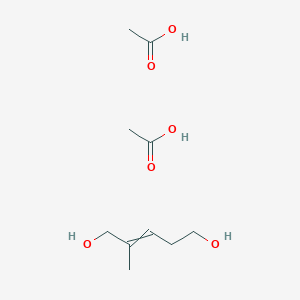
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
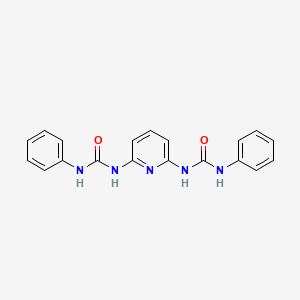
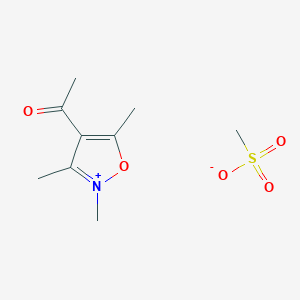
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
